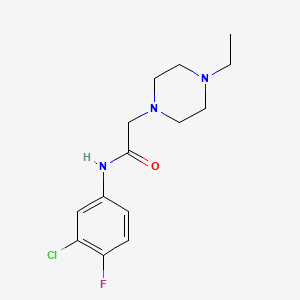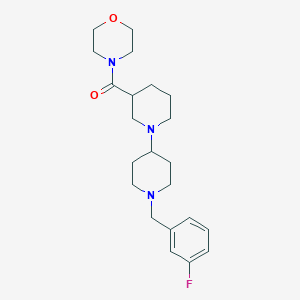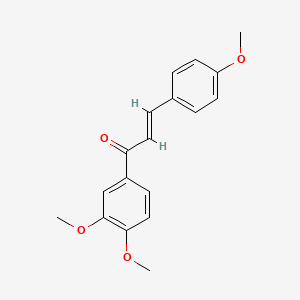![molecular formula C27H25BrN2O4 B5307099 benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate](/img/structure/B5307099.png)
benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate is a complex organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoic acid, while reduction may produce benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanol.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler compound with similar structural features.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group and potential biological activities.
2,4-Disubstituted thiazoles: Compounds with similar antimicrobial and anticancer properties.
Uniqueness
Benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
benzyl 4-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O4/c28-23-15-13-20(14-16-23)18-24(30-26(32)22-10-5-2-6-11-22)27(33)29-17-7-12-25(31)34-19-21-8-3-1-4-9-21/h1-6,8-11,13-16,18H,7,12,17,19H2,(H,29,33)(H,30,32)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAGNSBWWZPKCI-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCNC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCCNC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-chlorophenyl)-[(3S,4S)-3-hydroxy-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]methanone](/img/structure/B5307029.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)
![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![(2E)-3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B5307049.png)
![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
![2-(3,4-dimethoxyphenyl)-N-[(2-ethoxy-3-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B5307057.png)
![3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol](/img/structure/B5307064.png)
![N-[2-[(3-methoxyphenyl)carbamoylamino]-6-methylphenyl]-2-methylpropanamide](/img/structure/B5307076.png)

![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)

![4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)
